

Biological Activity and Toxicity Profile of (R)-(+)-Menthofuran

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Compound Focus: (+)-Menthofuran

CAS No.: 17957-94-7

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The table below summarizes the key toxicological findings for (R)-(+)-menthofuran, which is the most studied form.

Biological Activity	Experimental Model	Key Findings/Mechanisms	Significance
Hepatotoxicity [1] [2]	<i>In vivo</i> (rats), rat and human liver microsomes, rat liver slices	Identified as primary hepatotoxin; metabolized by Cytochrome P450 (CYP) to reactive intermediates (γ -ketoenal, epoxides) that bind to cellular proteins [1].	Primary toxin in pennyroyal oil; major contributor to pulegone-induced liver injury [2].
Mechanism-Based Inactivation of CYP Enzymes [2]	Human liver microsomes	Potent, mechanism-based inactivator of human liver cytochrome P450 2A6 [2].	Potential for drug-drug interactions by inhibiting the metabolism of other compounds.
Glutathione (GSH) Depletion [2]	<i>In vivo</i> and <i>in vitro</i> studies	Metabolism leads to formation of reactive species that conjugate with and deplete glutathione [2].	Renders hepatocytes vulnerable to oxidative stress and damage.

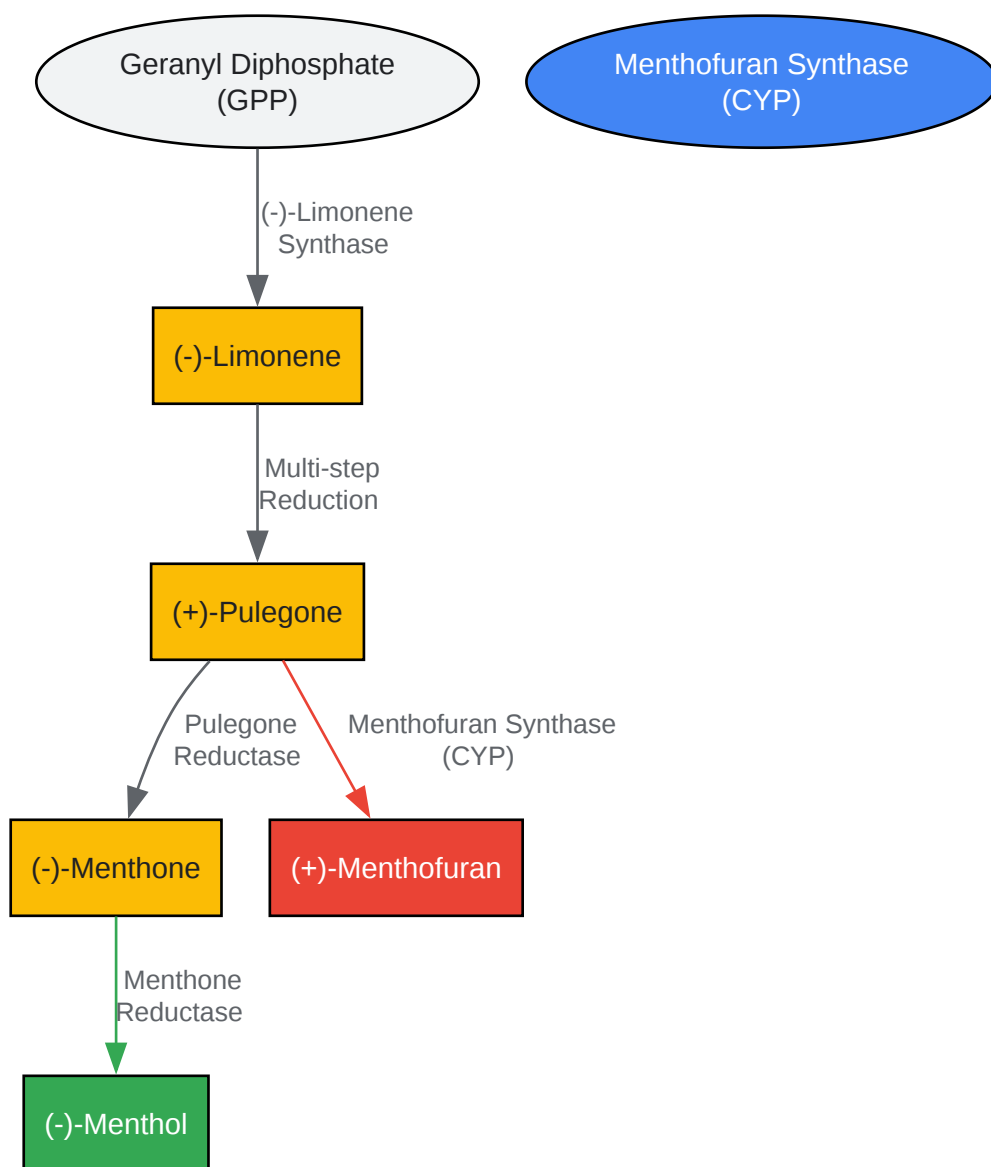
Experimental Protocols for Key Studies

To ensure your research is reproducible, here are the methodologies from key studies on menthofuran's hepatotoxicity.

- **Metabolite Identification in Liver Microsomes** [1]
 - **System:** Rat and human liver microsomes.
 - **Incubation:** Menthofuran was incubated with NADPH-fortified microsomes.
 - **Metabolite Analysis:** Metabolites were characterized using techniques like **HPLC**, **NMR spectroscopy**, and **mass spectrometry (ISP-MS, ISP-MS/MS)**. This allowed for the identification of lactones, a glutathione conjugate, and the reactive γ -ketoenal.
- **Toxicity Assessment in Rat Liver Slices** [1]
 - **Model Preparation:** Precision-cut rat liver slices were used as an ex vivo model for hepatocellular injury.
 - **Exposure:** Liver slices were exposed to cytotoxic concentrations of menthofuran.
 - **Toxicity Measurement:** Toxicity was assessed by measuring **lactate dehydrogenase (LDH) leakage**, a standard marker for cell damage. Metabolites in the slice medium were also analyzed.
- **In Vivo Metabolism and Toxicity Study** [1]
 - **Animal Model:** Rats were administered hepatotoxic doses of menthofuran.
 - **Sample Collection:** Urine was collected over 24 hours.
 - **Analysis:** Urinary metabolites were profiled to identify the spectrum of metabolites produced in a living organism, confirming the findings from the in vitro studies.

Menthofuran in Context: The Mint Biosynthesis Pathway

Menthofuran is not an endpoint but a side-product in the menthol biosynthesis pathway in mint plants. The diagram below illustrates its origin and highlights the enzymes that can be targeted to reduce its levels, thereby improving oil safety.



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Pathway Title: Menthofuran as a Side-Branch in Menthol Biosynthesis

Key Takeaways:

- **Origin:** Menthofuran is synthesized directly from **(+)-pulegone** by the enzyme **menthofuran synthase**, a cytochrome P450 (CYP) enzyme [3] [4].
- **Competing Pathways:** Pulegone sits at a critical branch point. It can be beneficially reduced to **menthone** (the precursor to menthol) or diverted to form toxic **menthofuran** [3].
- **Biotechnological Target:** The enzyme menthofuran synthase is a key target for genetic engineering. **Suppressing its activity** can shunt the metabolic flux toward menthol and away from menthofuran, improving both the quality and safety of mint essential oils [4].

Research Implications and Future Directions

- **Focus on the Known Isomer:** The lack of data on other menthofuran isomers represents a significant **knowledge gap**. Future research should prioritize synthesizing and evaluating the biological activity of different isomers (e.g., (S)-(-)-menthofuran) to enable a true comparative guide.
- **Leverage Existing Models:** The experimental protocols outlined provide a robust foundation for your own investigations into menthofuran's toxicity or metabolism.
- **Consider the Broader Context:** Understanding menthofuran's role within the plant's biosynthetic network is crucial for developing strategies to mitigate its presence in natural products.

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References

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